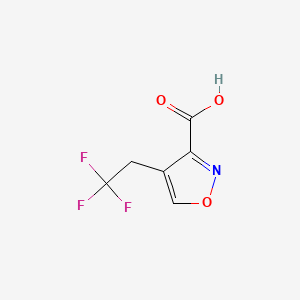
4-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isoxazolecarboxylic acid, 4-(2,2,2-trifluoroethyl)- is a chemical compound with the molecular formula C6H4F3NO3 and a molecular weight of 195.1 g/mol . This compound is part of the isoxazole family, which is known for its five-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the trifluoroethyl group at the 4-position of the isoxazole ring adds unique properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxylic acid, 4-(2,2,2-trifluoroethyl)- typically involves the (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs, toxicity, and waste generation . One common method involves the reaction of aromatic aldehydes with nitroacetic esters to form intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives, which are then converted to the desired isoxazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene and BenchChem offer bulk manufacturing and sourcing services for 3-Isoxazolecarboxylic acid, 4-(2,2,2-trifluoroethyl)- .
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolecarboxylic acid, 4-(2,2,2-trifluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The trifluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Isoxazolecarboxylic acid, 4-(2,2,2-trifluoroethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxylic acid, 4-(2,2,2-trifluoroethyl)- involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown promising activity against drug-resistant Mycobacterium tuberculosis (Mtb) by inhibiting key enzymes and pathways essential for bacterial survival . The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
3-Isoxazolecarboxylic acid, 4-methyl-: Similar structure but with a methyl group instead of a trifluoroethyl group.
3-Isoxazolecarboxylic acid, 4-ethyl-: Contains an ethyl group at the 4-position.
3-Isoxazolecarboxylic acid, 4-phenyl-: Features a phenyl group at the 4-position.
Uniqueness
The presence of the trifluoroethyl group in 3-Isoxazolecarboxylic acid, 4-(2,2,2-trifluoroethyl)- imparts unique properties such as increased lipophilicity and stability, making it more effective in certain biological applications compared to its analogs.
Properties
Molecular Formula |
C6H4F3NO3 |
|---|---|
Molecular Weight |
195.10 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C6H4F3NO3/c7-6(8,9)1-3-2-13-10-4(3)5(11)12/h2H,1H2,(H,11,12) |
InChI Key |
LCCNUGQPLCEEQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)C(=O)O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


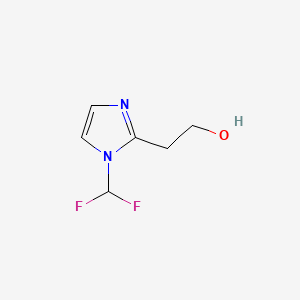
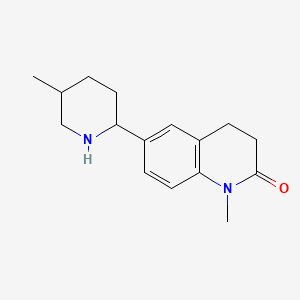
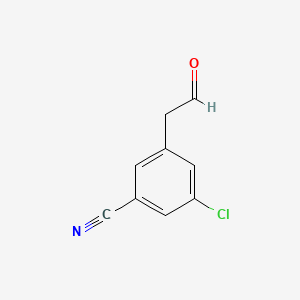
![14-Oxa-1,5-diazatetracyclo[7.7.1.02,8.013,17]heptadeca-2(8),9(17),10,12-tetraene;hydrochloride](/img/structure/B13929700.png)
![4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline](/img/structure/B13929709.png)
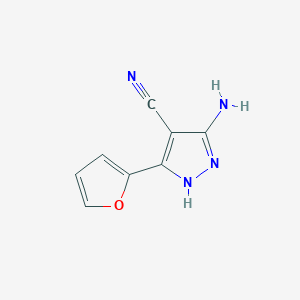
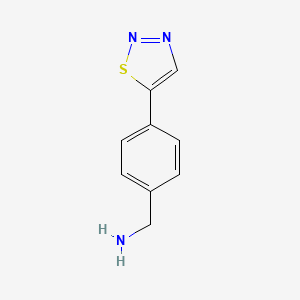
![7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione](/img/structure/B13929733.png)
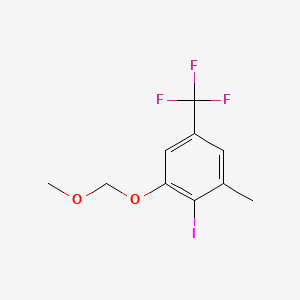
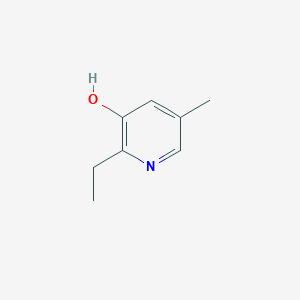
![25-Methoxy-31-methyl-22,22-dioxo-3,22lambda6,30-trithia-6,8,15,23,26-pentazahexacyclo[22.3.1.12,5.110,13.117,21.04,9]hentriaconta-1(28),2(31),4,6,8,10,12,17(29),18,20,24,26-dodecaen-16-one](/img/structure/B13929743.png)
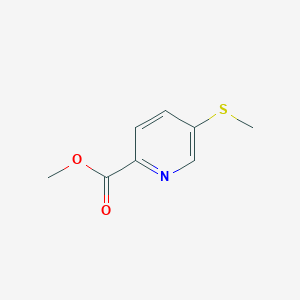
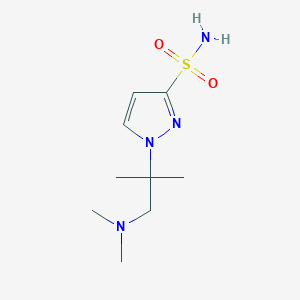
![1,3,2-Dioxaborolane, 2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13929783.png)
